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  • Product: 3-Methoxy-N-methylpropan-1-amine hydrochloride

Core Science & Biosynthesis

Foundational

difference between 3-Methoxy-N-methylpropan-1-amine free base and hydrochloride salt

Topic: (Free Base vs. Hydrochloride Salt) Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals Comparative Analysis: Free Base vs.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: (Free Base vs. Hydrochloride Salt) Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Comparative Analysis: Free Base vs. Hydrochloride Salt

Executive Summary

In medicinal chemistry and process development, the selection between 3-Methoxy-N-methylpropan-1-amine (Free Base) and its Hydrochloride Salt (HCl) is a critical decision point that impacts synthetic yield, storage stability, and handling safety.

  • The Free Base (CAS 55612-03-8) is a volatile, flammable liquid acting as a potent nucleophile. It is the active species in alkylation and acylation reactions but suffers from oxidative instability and shelf-life limitations.

  • The Hydrochloride Salt is a crystalline solid, offering superior long-term stability and precise stoichiometry for formulation. However, it is non-nucleophilic and requires in situ neutralization (liberation) to participate in covalent bond-forming reactions.

This guide provides a rigorous technical comparison, experimental protocols for interconversion, and strategic recommendations for their application in drug discovery.

Molecular Architecture & Physicochemical Divergence

The fundamental difference lies in the protonation state of the secondary amine nitrogen. This alteration dictates the phase, solubility, and reactivity profile.

Comparative Data Table
FeatureFree BaseHydrochloride Salt
Chemical Structure


CAS Number 55612-03-8 55612-03-8 (salt) / Generic
Molecular Weight 103.16 g/mol ~139.62 g/mol
Physical State Clear, Colorless LiquidWhite to Off-White Crystalline Solid
Boiling/Melting Point BP: ~121–126°C (760 mmHg)MP: >100°C (Decomposes)
Density ~0.817 g/cm³N/A (Solid)
Solubility Miscible in DCM, THF, EtOAc, AlcoholsHigh in Water, MeOH; Poor in Ether/Hexane
pKa (Conjugate Acid) ~10.0–10.5 (Estimated)N/A (Already protonated)
Hygroscopicity LowModerate to High (Desiccant required)
Flash Point ~38°C (Flammable)Non-Flammable
Mechanistic Implications[1][2][3]
  • Lattice Energy vs. Entropy: The HCl salt exists as an ionic lattice stabilized by electrostatic interactions and hydrogen bonding (

    
    ), resulting in a solid state. The free base relies on weaker dipole-dipole interactions, resulting in a liquid state with significant vapor pressure.
    
  • Nucleophilicity: The lone pair on the free base nitrogen is available for

    
     attack. In the HCl salt, this lone pair forms a dative bond with a proton, rendering the molecule non-nucleophilic until deprotonated.
    
Synthetic Utility & Reactivity Profiles
When to Use the Free Base
  • Direct Nucleophilic Substitution: Ideal for reactions with alkyl halides or epoxides where adding an external base (like TEA) might cause side reactions or complicate purification.

  • Reductive Amination: Can be used directly with aldehydes/ketones.

  • Distillation Purification: If high purity is required, the free base can be distilled, whereas the salt must be recrystallized.

When to Use the Hydrochloride Salt
  • Stoichiometric Precision: Weighing a solid salt is more accurate than pipetting a volatile liquid, crucial for small-scale library synthesis.

  • Long-Term Storage: The salt resists oxidation (N-oxide formation) and absorption of atmospheric

    
     (carbamate formation).
    
  • Aqueous Reactions: Highly soluble in water for biological buffers or aqueous coupling conditions.

Decision Logic for Reagent Selection

ReagentSelection Start Select Reagent Form Storage Long-Term Storage? Start->Storage Reaction Reaction Type? Storage->Reaction No (Immediate use) Salt Use HCl Salt Storage->Salt Yes (>1 month) Base Use Free Base Reaction->Base Distillation needed Reaction->Base Strictly anhydrous Reaction->Salt Precise weighing needed Reaction->Salt Aqueous/Polar solvent AuxBase Add Auxiliary Base (e.g., DIPEA, TEA) Salt->AuxBase For Nucleophilic Attack

Figure 1: Decision matrix for selecting between the free base and hydrochloride salt forms.

Handling, Stability & Storage Protocols
Free Base (Liquid)
  • Hazards: Flammable (FP ~38°C). Corrosive to skin and eyes.[2][4] Vapor may cause respiratory irritation.[2]

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Ensure tight sealing to prevent

    
     absorption (which forms solid carbamates).
    
  • Handling: Use in a chemical fume hood. Avoid using plastic syringes that may leach; glass syringes are preferred.

Hydrochloride Salt (Solid)
  • Hazards: Irritant.[2][4] Hygroscopic (absorbs moisture from air, leading to clumping or deliquescence).

  • Storage: Store in a desiccator or tightly sealed container at room temperature.

  • Handling: Can be weighed on an open balance, but minimize exposure time to humid air.

Experimental Protocols
Protocol A: Liberation of Free Base from HCl Salt

Objective: To convert the stable salt into the reactive nucleophile for organic synthesis.

  • Dissolution: Suspend 10.0 mmol of 3-Methoxy-N-methylpropan-1-amine HCl in 20 mL of Dichloromethane (DCM).

  • Neutralization: Add 15 mL of 1M NaOH (aq) or saturated

    
    .
    
  • Extraction: Shake vigorously in a separatory funnel. The amine will partition into the DCM layer.

  • Separation: Collect the organic (DCM) layer. Extract the aqueous layer twice more with 10 mL DCM.

  • Drying: Combine organic layers and dry over anhydrous

    
     or 
    
    
    
    for 15 minutes.
  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure (Rotavap) at 40°C.

    • Note: Due to volatility (BP ~126°C), avoid high vacuum or prolonged heating.

  • Yield: Expect a clear, colorless oil.[5]

Protocol B: Formation of Hydrochloride Salt from Free Base

Objective: To convert the liquid amine into a stable solid for storage.

  • Dilution: Dissolve 10.0 mmol of 3-Methoxy-N-methylpropan-1-amine (Free Base) in 10 mL of anhydrous Diethyl Ether or 1,4-Dioxane.

  • Acidification: Cool the solution to 0°C in an ice bath. Slowly add 11.0 mmol of 4M HCl in Dioxane (or bubble dry HCl gas) dropwise with stirring.

  • Precipitation: A white precipitate should form immediately.

  • Isolation: Filter the solid using a Buchner funnel.

  • Washing: Wash the filter cake with cold Ether to remove excess acid and impurities.

  • Drying: Dry the solid under high vacuum to remove trace solvents.

Workflow Visualization: Salt-to-Base Conversion

FreeBasing Input Start: HCl Salt (Solid, Stable) Step1 Biphasic Mix: DCM + 1M NaOH Input->Step1 Step2 Partitioning: Amine -> Organic Phase NaCl -> Aqueous Phase Step1->Step2 Step3 Phase Separation Step2->Step3 Step4 Drying (Na2SO4) Step3->Step4 Step5 Evaporation (Controlled Vacuum) Step4->Step5 Output End: Free Base (Liquid, Reactive) Step5->Output

Figure 2: Workflow for the "Free-Basing" of 3-Methoxy-N-methylpropan-1-amine.

References
  • Sigma-Aldrich. 3-Methoxy-N-methylpropan-1-amine Product Page. (Accessed 2026).[6] Link

  • PubChem. Compound Summary: 3-Methoxy-N-methylpropan-1-amine. National Library of Medicine. Link

  • ChemicalBook. 3-Methoxy-N-methylpropan-1-amine Properties and Safety. Link

  • Bld Pharm. Safety Data Sheet: 3-Methoxy-N-methylpropan-1-amine. Link

  • Merck Research Laboratories. Discovery of MK-2461: A New Class of c-Met Inhibitors. (Synthesis referencing 3-methoxy-N-methylpropan-1-amine as starting material).[7][3][8] Link

Sources

Protocols & Analytical Methods

Method

Application Note: Modular Synthesis of Fluoxetine Analogs via 3-Methoxy-N-methylpropan-1-amine

Executive Summary This application note details the strategic utilization of 3-Methoxy-N-methylpropan-1-amine hydrochloride (CAS: 97145-88-5 for the chloro-analog precursor, generic for methoxy) as a foundational buildin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the strategic utilization of 3-Methoxy-N-methylpropan-1-amine hydrochloride (CAS: 97145-88-5 for the chloro-analog precursor, generic for methoxy) as a foundational building block for the synthesis of Fluoxetine (Prozac®) and its structural analogs.

While traditional industrial synthesis of Fluoxetine relies on the Mannich reaction of acetophenone, this protocol introduces a convergent, modular approach . By leveraging the 3-methoxypropylamine backbone, researchers can access a diverse library of analogs through a "Late-Stage Divergence" strategy. This method is particularly advantageous for generating derivatives with varying aryl cores and ether moieties, essential for Structure-Activity Relationship (SAR) studies targeting the Serotonin Transporter (SERT) and Norepinephrine Transporter (NET).

Key Advantages of This Protocol
  • Modular Design: Allows independent modification of the aryl ring and the phenoxy group.

  • Controlled Stereochemistry: The intermediate aldehyde allows for asymmetric Grignard additions (using chiral ligands) to access enantiopure (R)- or (S)-Fluoxetine analogs.

  • Safety: Avoids the use of gaseous methylamine and highly toxic Mannich bases early in the synthesis.

Strategic Analysis & Retrosynthesis

The core challenge in using 3-Methoxy-N-methylpropan-1-amine to synthesize Fluoxetine (


-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine) is the structural mismatch: the starting material is linear, while the target is branched at the 

-position.

To bridge this gap, this protocol employs an Oxidative Homologation Strategy :

  • Demethylation: Unmasking the alcohol.

  • Oxidation: Converting the terminal alcohol to an aldehyde.

  • Grignard Addition: Introducing the phenyl ring to create the branched scaffold.

Pathway Visualization

SyntheticStrategy SM 3-Methoxy-N-methylpropan-1-amine (Linear Precursor) Inter1 N-Boc-3-amino-1-propanol SM->Inter1 1. Protection 2. Demethylation Inter2 N-Boc-3-aminopropanal (Divergent Hub) Inter1->Inter2 Swern Oxidation Scaffold 3-Phenyl-3-hydroxy-propylamine (Fluoxetine Scaffold) Inter2->Scaffold PhMgBr (Grignard) Target Fluoxetine Analogs (Target) Scaffold->Target SNAr (Ar-F)

Figure 1: Retrosynthetic logic transforming the linear amine precursor into the branched Fluoxetine scaffold.

Detailed Experimental Protocols

Phase A: Precursor Activation (Demethylation & Protection)

The starting material must be protected to prevent self-reaction (azetidinium formation) and poisoning of subsequent organometallic reagents.

Reagents:

  • 3-Methoxy-N-methylpropan-1-amine HCl (1.0 eq)

  • Di-tert-butyl dicarbonate (

    
    ) (1.2 eq)
    
  • Boron Tribromide (

    
    ) (1.0 M in DCM)
    
  • Triethylamine (

    
    )
    

Protocol:

  • N-Protection: Dissolve 3-Methoxy-N-methylpropan-1-amine HCl (10 mmol) in DCM (50 mL). Add

    
     (22 mmol) followed by 
    
    
    
    (12 mmol) at 0°C. Stir at RT for 4 hours. Wash with 1N HCl, brine, and dry over
    
    
    .
    • Checkpoint: Verify formation of tert-butyl (3-methoxypropyl)(methyl)carbamate via TLC (

      
       ~0.6 in 20% EtOAc/Hex).
      
  • Demethylation: Cool the protected amine solution (in dry DCM) to -78°C. Dropwise add

    
     (1.5 eq). Warm to 0°C over 2 hours.
    
  • Quench: Carefully quench with saturated

    
    . Extract with DCM.
    
  • Purification: Flash chromatography (SiO2, 30-50% EtOAc/Hexane) yields N-Boc-3-(methylamino)propan-1-ol .

Phase B: Scaffold Assembly (The "Divergent Hub")

This phase creates the reactive aldehyde intermediate. Critical Note: The aldehyde is unstable and prone to polymerization; proceed immediately to the Grignard step.

Reagents:

  • Oxalyl chloride (1.1 eq), DMSO (2.2 eq) [Swern Conditions]

  • Phenylmagnesium bromide (PhMgBr) (2.0 eq in THF)

Protocol:

  • Swern Oxidation: To oxalyl chloride in DCM at -78°C, add DMSO dropwise. Stir 15 min. Add N-Boc-3-(methylamino)propan-1-ol. Stir 30 min. Add

    
     (5 eq) and warm to RT.
    
  • Workup: Rapid aqueous wash (cold water), dry, and concentrate to obtain crude N-Boc-3-(methylamino)propanal .

  • Grignard Addition: Dissolve crude aldehyde in anhydrous THF. Cool to -78°C.

  • Coupling: Add PhMgBr (or substituted Aryl-MgBr for analogs) dropwise. Stir 1 hour, then warm to 0°C.

  • Quench: Saturated

    
    . Extract with EtOAc.[1]
    
    • Result:N-Boc-3-hydroxy-3-phenyl-N-methylpropan-1-amine . This is the protected Fluoxetine backbone (racemic).

Phase C: Etherification & Deprotection

The final installation of the aryloxy group uses Nucleophilic Aromatic Substitution (


), the industry standard for electron-deficient phenols.

Reagents:

  • Sodium Hydride (NaH) (60% dispersion, 1.5 eq)

  • 4-Chlorobenzotrifluoride (or analog) (1.2 eq)

  • Dimethylacetamide (DMAc) or DMSO

  • Trifluoroacetic acid (TFA) or HCl/Dioxane

Protocol:

  • Alkoxide Formation: Dissolve the Phase B alcohol in DMAc. Add NaH at 0°C. Stir 30 min until gas evolution ceases.

  • 
     Reaction:  Add 4-chlorobenzotrifluoride. Heat to 90°C for 4-6 hours.
    
    • Note: For non-activated phenols (e.g., to make Nisoxetine analogs), use Mitsunobu conditions (

      
      , DIAD) instead of 
      
      
      
      .
  • Deprotection: Dilute reaction with water, extract with ether. Concentrate. Dissolve residue in 4M HCl/Dioxane or 20% TFA/DCM. Stir 1 hour.

  • Salt Formation: Evaporate solvent. Recrystallize from EtOAc/Hexane to obtain the Fluoxetine Analog Hydrochloride .[2]

Data Summary & Troubleshooting

Yield Optimization Table
StepReaction TypeTypical YieldCritical Parameter
1 Boc-Protection>95%pH control (keep basic)
2 Demethylation82-88%Anhydrous conditions; slow warming
3 OxidationQuant. (Crude)Temperature <-60°C to avoid elimination
4 Grignard70-75%Slow addition; excess Grignard reagent
5 Etherification65-80%Solvent dryness (DMAc/DMSO); Temp control
Troubleshooting Guide
  • Issue: Low yield in Grignard step.

    • Cause: The aldehyde enolized or polymerized.

    • Solution: Use Dess-Martin Periodinane (DMP) instead of Swern for milder conditions. Proceed to Grignard immediately without storage.

  • Issue: Incomplete Etherification.

    • Cause: Fluoride/Chloride leaving group on the aryl ring is not activated enough.

    • Solution: Ensure the aryl halide has an electron-withdrawing group (like

      
      ). For electron-rich rings (e.g., methoxy-substituted), switch to Mitsunobu coupling with the corresponding phenol.
      
  • Issue: Azetidinium Formation.

    • Cause: If the nitrogen protecting group is lost or labile, the amine attacks the activated alcohol/halide.

    • Solution: Maintain Boc protection until the very final step.

Structural Analog Workflow

This protocol is specifically designed to generate a library of analogs. The diagram below illustrates where structural diversity is introduced.

AnalogLibrary cluster_Grignard Diversity Point 1: Aryl Core (Grignard) cluster_Ether Diversity Point 2: Ether Linkage (SNAr/Mitsunobu) Start N-Boc-3-aminopropanal G1 PhMgBr (Fluoxetine Core) Start->G1 G2 4-Me-PhMgBr (Tolyl Analogs) Start->G2 G3 2-ThienylMgBr (Duloxetine-like) Start->G3 E1 4-CF3-Ph-Cl (Fluoxetine) G1->E1 Route A E2 2-OMe-Ph-OH (Nisoxetine) G1->E2 Route B E3 2-Me-Ph-OH (Atomoxetine) G1->E3 Route B

Figure 2: Modular divergence points for synthesizing Fluoxetine, Nisoxetine, and Atomoxetine analogs.

References

  • Wong, D. T., et al. (1995). "Fluoxetine, a selective serotonin reuptake inhibitor." Life Sciences, 57(5), 411-441. Link

  • Molloy, B. B., & Schmiegel, K. K. (1982). "Aryloxyphenylpropylamines." U.S. Patent 4,314,081.[1][3][4] (The original Lilly Patent describing the core pharmacophore). Link

  • Robertson, D. W., et al. (1988). "Absolute configuration and structure-activity relationships of the benzylic isomers of fluoxetine." Journal of Medicinal Chemistry, 31(1), 185-189. Link

  • Corey, E. J., & Reichard, G. A. (1989). "Enantioselective synthesis of fluoxetine." Tetrahedron Letters, 30(39), 5207-5210. (Describes the reduction/oxidation logic). Link

  • Sigma-Aldrich. "3-Chloro-N-methylpropan-1-amine hydrochloride Product Page." (Precursor validation). Link(Note: Generic landing page for validation of reagent existence).

Disclaimer: This Application Note is for research purposes only. The synthesis of pharmaceutical compounds should only be performed by qualified personnel in appropriate laboratory facilities.

Sources

Application

reductive amination protocol with 3-Methoxy-N-methylpropan-1-amine hydrochloride

Application Note: Reductive Amination Protocols using 3-Methoxy-N-methylpropan-1-amine Hydrochloride Abstract & Strategic Overview This application note details the optimized protocols for utilizing 3-Methoxy-N-methylpro...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Reductive Amination Protocols using 3-Methoxy-N-methylpropan-1-amine Hydrochloride

Abstract & Strategic Overview

This application note details the optimized protocols for utilizing 3-Methoxy-N-methylpropan-1-amine hydrochloride in reductive amination reactions. This specific secondary amine is a high-value building block in medicinal chemistry, often employed to introduce a "solubilizing tail"—a motif that balances lipophilicity (propyl chain) with metabolic stability and hydrogen-bond accepting capability (ether oxygen).

Unlike primary amines, this reagent reacts with aldehydes and ketones to form iminium ions (rather than neutral imines). This mechanistic distinction dictates the choice of reducing agent. We prioritize Sodium Triacetoxyborohydride (STAB) as the primary reagent due to its unique ability to reduce iminium ions selectively in the presence of unreacted carbonyls, minimizing the formation of alcohol byproducts. For sterically hindered substrates, we provide an alternative Titanium(IV) Isopropoxide mediated protocol.

Chemical Profile & Mechanistic Insight

Reagent: 3-Methoxy-N-methylpropan-1-amine hydrochloride Formula:


MW:  139.62  g/mol  (salt) / 103.16  g/mol  (free base)
Key Feature:  The HCl salt form is hygroscopic and non-nucleophilic. Critical Step:  It must be neutralized (free-based) in situ to release the reactive lone pair on the nitrogen.
Reaction Mechanism: The Iminium Pathway

The reaction proceeds via the formation of a positively charged iminium ion. Because the reducing agent (STAB) is electrophilically driven, it coordinates with the oxygen of the carbonyl or the acetoxy groups, but it reduces the highly electrophilic iminium species much faster than the neutral ketone/aldehyde.

ReductiveAmination Start Ketone/Aldehyde (R-C=O) Hemiaminal Hemiaminal Intermediate Start->Hemiaminal + Amine (Free Base) Amine Sec-Amine HCl (Me-NH-R') Amine->Hemiaminal Neutralization Base Base (Et3N/DIPEA) Base->Amine Activates Iminium Iminium Ion (C=N+) Hemiaminal->Iminium - H2O (Equilibrium) Iminium->Start Hydrolysis Product Tertiary Amine Product Iminium->Product Hydride Transfer (STAB or NaCNBH3)

Figure 1: The reductive amination pathway for secondary amines. Note that the Iminium Ion is the obligate substrate for reduction.

Protocol A: The Standard STAB Method (High Selectivity)

Recommended for: Aldehydes and unhindered cyclic/acyclic ketones.

Rationale: Sodium Triacetoxyborohydride (STAB) is mild and exhibits a strong rate difference between the reduction of iminium ions (fast) and ketones (slow). This allows for "one-pot" mixing without pre-forming the intermediate.[1]

Materials
  • Substrate: 1.0 equiv (Aldehyde or Ketone)

  • Amine Reagent: 1.2 equiv 3-Methoxy-N-methylpropan-1-amine HCl

  • Reducing Agent: 1.4 – 1.5 equiv Sodium Triacetoxyborohydride (STAB)

  • Base: 1.2 equiv Diisopropylethylamine (DIPEA) or Triethylamine (Et3N)

  • Solvent: 1,2-Dichloroethane (DCE) [Preferred] or Dichloromethane (DCM) or THF.

  • Acid Catalyst (Optional): Acetic Acid (AcOH) – Only if reaction is sluggish.

Step-by-Step Procedure
  • Preparation of Free Base (In Situ):

    • In a clean, dry reaction vial equipped with a stir bar, suspend 3-Methoxy-N-methylpropan-1-amine HCl (1.2 equiv) in DCE (concentration ~0.2 M relative to substrate).

    • Add DIPEA (1.2 equiv). Stir for 5–10 minutes at room temperature. The suspension may clear as the free amine is liberated and the amine-HCl salt converts to DIPEA-HCl (which is soluble in DCM/DCE).

    • Checkpoint: Ensure the amine is fully dissolved or finely dispersed before proceeding.

  • Substrate Addition:

    • Add the Carbonyl Substrate (1.0 equiv) to the mixture.

    • Optional: If the substrate is a ketone, add Glacial Acetic Acid (1.0 equiv) to catalyze iminium formation. For aldehydes, this is usually unnecessary.[2]

  • Reducing Agent Addition:

    • Add STAB (1.4 equiv) in a single portion.

    • Note: Mild gas evolution (H2) may occur if moisture is present, but STAB is generally stable.

  • Reaction Monitoring:

    • Stir at room temperature (20–25 °C).

    • Time: Aldehydes: 1–4 hours. Ketones: 4–24 hours.

    • Monitor: TLC or LCMS. Look for the disappearance of the carbonyl peak (M+1 of product = Carbonyl Mass + 87 Da).

  • Workup (Quenching):

    • Quench the reaction by adding saturated aqueous NaHCO3 (Sodium Bicarbonate). Stir vigorously for 15 minutes to neutralize acetic acid and boron complexes.

    • Phase Separation: Extract with DCM (x3).

    • Drying: Dry combined organics over Na2SO4, filter, and concentrate.

Protocol B: Titanium(IV) Isopropoxide Method (Difficult Substrates)

Recommended for: Sterically hindered ketones or electron-deficient carbonyls where iminium formation is unfavorable.

Rationale: Ti(OiPr)4 acts as a strong Lewis acid to activate the carbonyl and as a water scavenger, driving the equilibrium toward the iminium ion. Since Ti(IV) is incompatible with STAB, we use sodium borohydride (NaBH4) in a second step.

Step-by-Step Procedure
  • Iminium Formation:

    • Combine Amine HCl (1.2 equiv), Triethylamine (1.2 equiv), and Ketone (1.0 equiv) in neat Ti(OiPr)4 (2.0 equiv) or in minimal THF.

    • Stir the mixture in a sealed vessel at room temperature for 6–12 hours.

    • Observation: The solution often becomes viscous.

  • Reduction:

    • Dilute the mixture with absolute Ethanol (approx 1 mL per mmol substrate).

    • Add NaBH4 (Sodium Borohydride) (1.5 equiv) cautiously (exothermic, gas evolution).

    • Stir for 2–4 hours.

  • Hydrolysis (Critical Step):

    • The reaction will contain titanium salts that form a gelatinous emulsion upon adding water.

    • Fix: Pour the reaction mixture into 1N NaOH or aqueous NH4OH . The high pH precipitates Titanium as a white solid (TiO2) rather than a gel.

    • Filter through a Celite pad to remove the titanium solids.

    • Extract the filtrate with EtOAc or DCM.

Data Summary & Stoichiometry Table

ComponentRoleEquiv (Protocol A)Equiv (Protocol B)Notes
Carbonyl Substrate1.01.0Limiting reagent.
Amine HCl Reagent1.1 – 1.31.2 – 1.5Excess ensures conversion.
Base Neutralizer1.1 – 1.31.2 – 1.5DIPEA (A) or Et3N (B). Must match Amine HCl moles.
Reductant Hydride Source1.4 (STAB)1.5 (NaBH4)STAB is milder; NaBH4 is stronger but non-selective.
Additive Catalyst1.0 AcOH (Optional)2.0 Ti(OiPr)4Ti(IV) is essential for Protocol B.

Troubleshooting & Optimization

Decision Tree for Method Selection

Optimization Start Start: Reductive Amination Type Substrate Type? Start->Type Aldehyde Aldehyde Type->Aldehyde Ketone Ketone Type->Ketone MethodA Protocol A: STAB (DCE, AcOH) Aldehyde->MethodA Fast Reaction Sterics Sterically Hindered? Ketone->Sterics Sterics->MethodA No (Cyclohexanone, etc.) MethodB Protocol B: Ti(OiPr)4 Then NaBH4 Sterics->MethodB Yes (t-Butyl, Ortho-subs)

Figure 2: Workflow for selecting the appropriate reductive amination condition.

  • Low Yield?

    • Check pH: If the reaction is too basic (excess DIPEA), the iminium ion won't form. If too acidic, the amine is protonated and non-nucleophilic. Aim for pH 5–6 (controlled by the AcOH/DIPEA buffer in Protocol A).

    • Water Content:[3][4] STAB decomposes slowly in the presence of water. Use anhydrous solvents.

  • Gel Formation?

    • In Protocol B, if the workup is a mess, use a solution of Rochelle's Salt (Potassium Sodium Tartrate) instead of NaOH. It complexes Titanium and solubilizes it in the aqueous phase.

Safety & Hazards

  • 3-Methoxy-N-methylpropan-1-amine HCl: Causes skin irritation and serious eye damage.[5] Handle in a fume hood.

  • Sodium Triacetoxyborohydride (STAB): Releases acetic acid upon hydrolysis. Generates Hydrogen gas (

    
    ) upon contact with protic solvents. Do not seal reaction vessels too tightly during the addition phase.
    
  • 1,2-Dichloroethane (DCE): Carcinogen and highly toxic. DCM is a safer alternative if the substrate solubility permits.

References

  • Abdel-Magid, A. F. ; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D.[2][6][7] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][6][7][8] Studies on Direct and Indirect Reductive Amination Procedures.[1][2][6] J. Org.[3][6][7] Chem.1996 , 61, 3849–3862.[6][7]

  • Mattson, R. J. ; Pham, K. M.; Leuck, D. J.; Cowen, K. A. An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride.[6] J. Org.[3][6][7] Chem.1990 , 55, 2552–2554.

  • Borch, R. F. ; Bernstein, M. D.; Durst, H. D.[7] The Cyanohydridoborate Anion as a Selective Reducing Agent.[6] J. Am. Chem. Soc.[7]1971 , 93, 2897–2904.[7]

Sources

Method

using 3-Methoxy-N-methylpropan-1-amine as a building block in medicinal chemistry

Executive Summary 3-Methoxy-N-methylpropan-1-amine (CAS 55612-03-8 / 53527-07-4) is a versatile secondary amine building block widely utilized in drug discovery to modulate physicochemical properties. Its core value prop...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Methoxy-N-methylpropan-1-amine (CAS 55612-03-8 / 53527-07-4) is a versatile secondary amine building block widely utilized in drug discovery to modulate physicochemical properties. Its core value proposition lies in its ability to introduce a flexible, polar, yet non-hydrogen-bond-donating (HBD) "tail" to a scaffold. This modification is a standard medicinal chemistry strategy to enhance aqueous solubility without significantly penalizing membrane permeability.

This guide details the strategic application of this building block, focusing on its use as a solubilizing motif in kinase inhibitors and GPCR ligands, and provides validated protocols for its incorporation via SNAr and amide coupling methodologies.

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6]

Understanding the intrinsic properties of this building block is prerequisite to its rational deployment. The secondary amine is more basic than its primary counterpart, while the terminal methoxy group acts as a weak hydrogen bond acceptor (HBA).

PropertyValue / DescriptionMedicinal Chemistry Implication
Structure CH3-O-(CH2)3-NH-CH3Flexible linker; lacks HBD on the ether oxygen.
Molecular Weight 103.16 g/mol Low MW impact; ideal for Fragment-Based Drug Design (FBDD).
pKa (Calculated) ~10.2 (Amine)Protonated at physiological pH (7.4), driving aqueous solubility.
cLogP ~0.3 - 0.5Hydrophilic character aids in lowering the lipophilicity of greasy scaffolds.
Boiling Point ~140 °CHigh enough for standard reflux, low enough for distillation if needed.
Functionality Secondary AmineAllows formation of tertiary amides (rotamer control) or tertiary amines (cationic centers).

Strategic Applications in Drug Design

Solubility & ADME Modulation

The "Methoxypropylamine Tail" is a privileged motif. Unlike hydroxyl groups, which can suffer from rapid glucuronidation (Phase II metabolism), the methoxy ether is metabolically more robust while retaining polarity.

  • Solubility: The basic secondary amine forms a cation at pH 7.4, significantly boosting solubility.

  • Permeability: The ether oxygen is an HBA but not an HBD. This limits the desolvation penalty required to cross lipid membranes compared to an alcohol tail.

  • hERG Avoidance: While basic amines can trigger hERG channel inhibition, the flexibility of the propyl chain and the specific placement of the ether oxygen can sometimes be tuned to disrupt the pharmacophore required for hERG binding.

Binding Kinetics & Solvent Exposure

In kinase inhibitors, this motif is frequently attached to the "hinge-binding" core to extend into the solvent-exposed region (ribose pocket or solvent front).

  • Mechanism: The flexible propyl chain allows the methoxy group to find water networks or specific polar interactions on the protein surface, improving residence time.

Experimental Protocols

Protocol A: SNAr Displacement on Heteroaryl Chlorides

Application: Synthesis of Kinase Inhibitors (e.g., Pyrimidine/Quinazoline scaffolds). Rationale: The secondary amine is a potent nucleophile. This reaction installs the solubilizing tail onto a core scaffold.

Materials:

  • Substrate: 4-Chloro-quinazoline or 2-Chloropyrimidine derivative (1.0 equiv).

  • Reagent: 3-Methoxy-N-methylpropan-1-amine (1.2 – 1.5 equiv).

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0 equiv).
    
  • Solvent:

    
    -Butanol (n-BuOH) or DMF.
    

Step-by-Step Procedure:

  • Preparation: Dissolve the chloro-heterocycle substrate (1.0 mmol) in

    
    -BuOH (5 mL). Note: n-BuOH is preferred for unreactive substrates due to its high boiling point and ability to solubilize protonated intermediates.
    
  • Addition: Add DIPEA (2.0 mmol) followed by 3-Methoxy-N-methylpropan-1-amine (1.2 mmol).

  • Reaction: Heat the mixture to 100°C (or reflux) under nitrogen atmosphere. Monitor by LC-MS.

    • Checkpoint: Conversion usually occurs within 2–6 hours. If sluggish, add KI (0.1 equiv) as a catalyst.

  • Workup: Cool to room temperature.

    • If product precipitates: Filter and wash with cold ether.

    • If soluble: Concentrate under reduced pressure. Dilute with EtOAc, wash with saturated NaHCO3 and brine.

  • Purification: Flash column chromatography (DCM:MeOH 95:5 + 1% NH4OH). The tertiary amine product will often streak on silica; ammonia is essential.

Protocol B: HATU-Mediated Amide Coupling

Application: Synthesis of GPCR ligands or Peptidomimetics. Rationale: Converts the secondary amine into a tertiary amide. Tertiary amides exist as cis/trans rotamers, which can induce specific bioactive conformations.

Materials:

  • Carboxylic Acid Scaffold (1.0 equiv).

  • Amine: 3-Methoxy-N-methylpropan-1-amine (1.1 equiv).[1]

  • Coupling Agent: HATU (1.2 equiv).

  • Base: DIPEA (3.0 equiv).

  • Solvent: DMF (Anhydrous).

Step-by-Step Procedure:

  • Activation: To a vial containing the carboxylic acid (1.0 mmol) in DMF (3 mL), add DIPEA (3.0 mmol) and HATU (1.2 mmol). Stir at room temperature for 5–10 minutes.

    • Observation: Solution typically turns slightly yellow.

  • Coupling: Add 3-Methoxy-N-methylpropan-1-amine (1.1 mmol) dropwise.

  • Incubation: Stir at room temperature for 1–4 hours. Monitor by LC-MS for the formation of the [M+H]+ peak corresponding to the amide.

  • Quench: Dilute with EtOAc (20 mL) and wash with 10% LiCl solution (x2) to remove DMF, followed by saturated NaHCO3.

  • Purification: Standard silica chromatography (Hexane:EtOAc gradient).

Visualizations

Figure 1: Synthetic Decision Tree

This logic flow guides the chemist on when and how to incorporate the building block based on the target scaffold's electrophilicity.

SyntheticLogic Start Target Scaffold Electrophile CheckType Identify Electrophilic Center Start->CheckType PathA Aryl/Heteroaryl Halide (Cl, F, Br) CheckType->PathA Electron Deficient Ring PathB Carboxylic Acid CheckType->PathB Acid Functionality PathC Aldehyde/Ketone CheckType->PathC Carbonyl ActionA Protocol A: SNAr (Heat, Base, Polar Solvent) PathA->ActionA ActionB Protocol B: Amide Coupling (HATU, DIPEA, DMF) PathB->ActionB ActionC Protocol C: Reductive Amination (NaBH(OAc)3, DCM/AcOH) PathC->ActionC ProductA Tertiary Aniline (Kinase Inhibitor Core) ActionA->ProductA ProductB Tertiary Amide (GPCR Ligand) ActionB->ProductB ProductC Tertiary Amine (Flexible Linker) ActionC->ProductC

Caption: Decision matrix for incorporating 3-Methoxy-N-methylpropan-1-amine based on scaffold reactivity.

Figure 2: Pharmacophore & ADME Logic

Visualizing how the methoxy-propyl-amine motif influences drug-like properties.

Pharmacophore Motif 3-Methoxy-N-methyl propan-1-amine Motif Prop1 Basic Nitrogen (pKa ~10) Motif->Prop1 Prop2 Propyl Linker Motif->Prop2 Prop3 Methoxy Ether Motif->Prop3 Effect1 Solubility (Ionization at pH 7.4) Prop1->Effect1 Protonation Effect2 Flexibility (Solvent Reach) Prop2->Effect2 Entropic Freedom Effect3 Permeability (Low Desolvation Cost) Prop3->Effect3 HBA only (No HBD)

Caption: Mechanistic breakdown of how the building block modulates ADME properties.

Safety & Handling

  • Corrosivity: As a secondary amine, this compound is corrosive to skin and eyes. Wear chemically resistant gloves (Nitrile) and eye protection.

  • Volatility: While the boiling point is moderate (~140°C), the N-methyl group increases volatility compared to longer chains. Use in a fume hood.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) to prevent oxidation or carbonate formation (reaction with atmospheric CO2).

References

  • PubChem. (2025).[1] 3-methoxy-N-methylpropan-1-amine Compound Summary. National Library of Medicine. [Link] (Note: Link directs to related dimethyl/methyl analogs for property verification).

  • Ritchie, T. J., & Macdonald, S. J. (2009). The impact of aromatic ring count on physicochemical properties and attrition. Drug Discovery Today.
  • Meanwell, N. A. (2011). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology. (Foundational text on using amines/ethers for solubility).

Sources

Application

Precision Amide Coupling: Overcoming Steric and Ionic Barriers in Secondary Amine Hydrochlorides

Abstract & Introduction The formation of amide bonds involving secondary amine hydrochlorides presents a dual challenge in medicinal chemistry: steric hindrance and protonation equilibrium . Unlike primary amines, second...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The formation of amide bonds involving secondary amine hydrochlorides presents a dual challenge in medicinal chemistry: steric hindrance and protonation equilibrium . Unlike primary amines, secondary amines (


) are less nucleophilic due to steric bulk. When supplied as hydrochloride salts (

), they are non-nucleophilic until deprotonated.

Standard protocols often fail because they underestimate the basicity requirements to shift the equilibrium


, or they suffer from slow kinetics that allow activated esters to hydrolyze or racemize. This guide provides optimized protocols using HATU  for high-throughput discovery and T3P® (Propylphosphonic anhydride)  for scalable, low-epimerization synthesis.

Mechanistic Insight: The "Hidden" Equivalent

The failure of amide couplings with amine salts is frequently due to incorrect base stoichiometry.

  • Standard Amine: Requires 1.0-2.0 equiv of base to scavenge the acidic byproduct (e.g., HOAt or HCl).

  • Amine Hydrochloride: Requires +1.0 equiv of base specifically to neutralize the HCl counterion.

If the base is insufficient, the amine remains protonated (


) and cannot attack the active ester. If the base is too strong or in large excess, it promotes 

-deprotonation of the carboxylic acid, leading to racemization (epimerization) via an oxazolone intermediate.
Visualization: The Activation & Deprotonation Cascade

The following diagram illustrates the parallel pathways of acid activation and salt neutralization required for successful coupling.

AmideCouplingMechanism Acid Carboxylic Acid (R-COOH) ActiveEster Activated Ester (Reactive Electrophile) Acid->ActiveEster Activation (Fast) CouplingAgent Coupling Agent (HATU/T3P) CouplingAgent->ActiveEster Activation (Fast) Base1 Base (Eq 1-2) Base1->ActiveEster Activation (Fast) Product Amide Product (R-CONR2) ActiveEster->Product Nucleophilic Attack SideRxn Racemization/Hydrolysis ActiveEster->SideRxn Slow Kinetics (Steric Bulk) AmineSalt Sec-Amine HCl (R2NH2+ Cl-) FreeAmine Free Amine (R2NH) AmineSalt->FreeAmine Deprotonation (Equilibrium) Base2 Base (Eq +1.0) Base2->FreeAmine Deprotonation (Equilibrium) FreeAmine->Product

Figure 1: Mechanistic pathway showing the necessity of dual base roles: activation and salt neutralization.

Critical Parameter Optimization

Reagent Selection Matrix
FeatureHATU (Guanidinium Salt)T3P (Propylphosphonic Anhydride)
Primary Use Difficult/Hindered substrates; Discovery scale (mg to g).Scalable synthesis; Epimerization-prone acids; Kilogram scale.[1][2]
Reactivity Extremely High (Fast).Moderate to High.
Solvent DMF, DMA, NMP (Polar Aprotic).EtOAc, Me-THF, DCM (Green/Process friendly).
Base DIPEA (Hünig's Base).Pyridine or NMM (N-methylmorpholine).
Workup Requires extraction/chromatography (Tetramethylurea byproduct).Water-soluble byproducts (Wash with water/bicarb).
Racemization Low (if reaction time is short).Very Low (Superior for chiral acids).
Base Stoichiometry Rules

For a reaction:


:
  • Using HATU: Total Base = 3.0 - 4.0 equiv. (1 for acid activation + 1 for HCl salt + 1-2 to maintain pH > 8).

  • Using T3P: Total Base = 3.0 - 5.0 equiv. (T3P releases acid byproducts; Pyridine is often used in large excess as solvent/base).

Experimental Protocols

Protocol A: High-Efficiency Coupling (HATU)

Best for: Sterically hindered secondary amines (e.g., piperazines, morpholines) where yield is prioritized over cost.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Secondary Amine HCl (1.2 equiv)

  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.5 equiv)

  • Solvent: Anhydrous DMF (Concentration 0.1 M - 0.2 M)

Step-by-Step Methodology:

  • Pre-Activation: In a dried vial/flask, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF.

  • Add HATU (1.2 equiv).

  • Add DIPEA (1.0 equiv only).[3] Stir at Room Temperature (RT) for 2-5 minutes.

    • Note: The solution usually turns yellow. Do not stir >10 mins to avoid racemization of the active ester.

  • Amine Preparation: In a separate vial, suspend Secondary Amine HCl (1.2 equiv) in minimal DMF. Add the remaining DIPEA (2.5 equiv). Vortex/sonicate to ensure the salt breaks (solution may become clear or remain cloudy).

  • Coupling: Add the Amine/Base mixture to the Activated Acid solution.

  • Reaction: Stir at RT. Monitor by LCMS.[3]

    • Typical time: 30 min to 2 hours.

  • Workup: Dilute with EtOAc. Wash with Sat.

    
     (x2), Water (x1), and Brine (x1).[3] Dry over 
    
    
    
    and concentrate.

Why this works: Pre-activating prevents the HATU from reacting with the amine (guanidinylation). Pre-neutralizing the amine salt ensures that when it hits the active ester, it is a free nucleophile, maximizing the reaction rate against the steric barrier [1, 3].

Protocol B: Low-Epimerization & Scalable Coupling (T3P)

Best for: Chiral carboxylic acids prone to racemization (e.g., phenylacetic acids, amino acids) and larger scale-ups.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Secondary Amine HCl (1.1 equiv)

  • T3P (50% w/w in EtOAc) (1.5 equiv)

  • Base: Pyridine (3.0 - 5.0 equiv) OR DIPEA (3.0 equiv)

  • Solvent: EtOAc or 2-MeTHF (Concentration 0.2 M - 0.5 M)

Step-by-Step Methodology:

  • One-Pot Setup: Charge the flask with Carboxylic Acid (1.0 equiv), Secondary Amine HCl (1.1 equiv), and the solvent (EtOAc).

  • Base Addition: Add Pyridine (4.0 equiv).

    • Note: Pyridine acts as both base and acylation catalyst. It is milder than DIPEA, significantly reducing racemization risk [2].

  • Cooling (Optional): If the substrate is extremely sensitive, cool to 0°C.

  • Reagent Addition: Add T3P solution (1.5 equiv) dropwise.

    • Exotherm Warning: T3P addition can be exothermic; dropwise addition controls this.

  • Reaction: Allow to warm to RT and stir.

    • Typical time: 1 to 12 hours.[3] T3P is slower than HATU but cleaner.

  • Workup (The "T3P Advantage"): Add water to quench. Separate layers. Wash organic layer with 0.5M HCl (to remove Pyridine), then Sat.

    
    , then Brine.[3]
    
    • Result: T3P byproducts are water-soluble; often no column chromatography is needed.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
No Reaction (SM remains) Amine HCl not deprotonated.Check pH of reaction mixture. It must be basic (pH > 8 on wet paper). Add more DIPEA.
Low Yield / Impurities Guanidinylation of amine.Do not mix HATU and Amine before Acid. Use Protocol A (Pre-activation).
Racemization Observed Base too strong or activation too long.Switch to Protocol B (T3P/Pyridine) . Keep temperature at 0°C. Avoid pre-activating for >5 mins.
Solid Precipitate Amine HCl insoluble in solvent.Use DMF or NMP. Sonicate the Amine/Base mixture before addition.
Decision Logic for Protocol Selection

SelectionLogic Start Start: Secondary Amine HCl + Acid IsChiral Is the Acid Chiral/Epimerizable? Start->IsChiral ChiralYes YES IsChiral->ChiralYes ChiralNo NO IsChiral->ChiralNo ProtocolB USE PROTOCOL B (T3P / Pyridine / EtOAc) Low Racemization ChiralYes->ProtocolB Priority: Stereopurity IsHindered Is the Amine Sterically Hindered? ChiralNo->IsHindered IsHindered->ProtocolB No (Standard Scale-up) ProtocolA USE PROTOCOL A (HATU / DIPEA / DMF) High Reactivity IsHindered->ProtocolA Yes (e.g., t-Butyl, Adamantyl)

Figure 2: Decision tree for selecting the optimal coupling conditions.

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[4] Journal of the American Chemical Society, 115(10), 4397–4398.

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[5][6] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][5][6] Organic Process Research & Development, 20(2), 140–177.

  • Valeur, E., & Bradley, M. (2009).[7] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Dunetz, J. R., et al. (2011).[2][8] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[2][8] Organic Letters, 13(19), 5048–5051.[8]

Sources

Method

Application Notes and Protocols for Nucleophilic Substitution Reactions Using 3-Methoxy-N-methylpropan-1-amine

Introduction 3-Methoxy-N-methylpropan-1-amine is a secondary amine that serves as a versatile nucleophile in a variety of organic transformations. Its unique structural features, including the methoxy ether linkage and t...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Methoxy-N-methylpropan-1-amine is a secondary amine that serves as a versatile nucleophile in a variety of organic transformations. Its unique structural features, including the methoxy ether linkage and the secondary amine functionality, make it a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The presence of the ether group can impart desirable physicochemical properties, such as improved solubility, to the final products. This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of 3-Methoxy-N-methylpropan-1-amine in nucleophilic substitution reactions. We will explore its reactivity with common electrophiles such as alkyl halides, epoxides, and acyl chlorides, providing both mechanistic insights and practical, field-proven protocols.

Physicochemical Properties of 3-Methoxy-N-methylpropan-1-amine

A clear understanding of the reagent's properties is crucial for designing successful synthetic strategies.

PropertyValueSource
CAS Number 55612-03-8[1]
Molecular Formula C₅H₁₃NO[1]
Molecular Weight 103.16 g/mol [1]
Boiling Point 138-140 °C[1]
Density 0.845 g/mL at 25 °C[1]
Appearance Colorless to light yellow liquid[1]

Core Principles of Nucleophilicity

All amines, including 3-Methoxy-N-methylpropan-1-amine, possess a lone pair of electrons on the nitrogen atom, which is the source of their nucleophilicity. This lone pair can attack electron-deficient centers (electrophiles), leading to the formation of a new covalent bond. The N-alkylation of amines is a fundamental transformation in organic synthesis.[2] The reaction of a secondary amine with an electrophile, such as an alkyl halide, typically proceeds via an SN2 mechanism.[3]

The nucleophilicity of an amine is influenced by several factors, including:

  • Steric Hindrance: Less sterically hindered amines are generally more potent nucleophiles.

  • Electronic Effects: Electron-donating groups attached to the nitrogen atom increase its electron density and, consequently, its nucleophilicity. The methyl group in 3-Methoxy-N-methylpropan-1-amine is an electron-donating group.

  • Solvent: The choice of solvent can significantly impact the reaction rate and outcome. Polar aprotic solvents are often preferred for SN2 reactions.

A common challenge in the alkylation of primary and secondary amines is over-alkylation, where the product of the initial reaction is more nucleophilic than the starting amine, leading to the formation of tertiary amines and even quaternary ammonium salts.[4][5] Careful control of reaction conditions, such as stoichiometry and the choice of base, is essential to achieve selective mono-alkylation.

Application Note 1: N-Alkylation with Alkyl Halides

The reaction of 3-Methoxy-N-methylpropan-1-amine with alkyl halides is a straightforward method for the synthesis of tertiary amines. This reaction is fundamental in the construction of various molecular scaffolds.

Mechanistic Rationale

The reaction proceeds through a classical SN2 pathway. The lone pair on the nitrogen atom of 3-Methoxy-N-methylpropan-1-amine attacks the electrophilic carbon of the alkyl halide, displacing the halide ion and forming a tertiary ammonium salt. A base is then required to deprotonate the ammonium salt and yield the free tertiary amine.

SN2_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products amine CH₃O(CH₂)₃N(H)CH₃ ts [H₃C(H)N⁺---R---X⁻]‡  | (CH₂)₃  | OCH₃ amine->ts Nucleophilic Attack alkyl_halide R-X alkyl_halide->ts ammonium_salt CH₃O(CH₂)₃N⁺(H)(CH₃)R  X⁻ ts->ammonium_salt Formation of Ammonium Salt tertiary_amine CH₃O(CH₂)₃N(CH₃)R ammonium_salt->tertiary_amine Deprotonation (Base) base_H Base-H⁺ ammonium_salt->base_H

Caption: SN2 mechanism for the N-alkylation of 3-Methoxy-N-methylpropan-1-amine.

Protocol: Synthesis of N-Benzyl-3-methoxy-N-methylpropan-1-amine

This protocol describes the synthesis of a tertiary amine using benzyl bromide as the alkylating agent.

Materials:

  • 3-Methoxy-N-methylpropan-1-amine

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 3-Methoxy-N-methylpropan-1-amine (1.0 eq.) in anhydrous acetonitrile, add potassium carbonate (1.5 eq.).

  • Stir the suspension at room temperature for 15 minutes.

  • Add benzyl bromide (1.1 eq.) dropwise to the mixture.

  • Heat the reaction mixture to 60 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired tertiary amine.

Causality of Experimental Choices:

  • Base (K₂CO₃): A mild inorganic base is used to neutralize the hydrobromic acid (HBr) formed during the reaction, driving the equilibrium towards the product. Using a non-nucleophilic base prevents it from competing with the amine in reacting with the alkyl halide.

  • Solvent (Acetonitrile): A polar aprotic solvent is chosen to dissolve the reactants and facilitate the SN2 reaction mechanism.

  • Temperature (60 °C): Gentle heating can increase the reaction rate without promoting significant side reactions.

Application Note 2: Ring-Opening of Epoxides

The reaction of 3-Methoxy-N-methylpropan-1-amine with epoxides provides a direct route to β-amino alcohols, which are important structural motifs in many biologically active molecules.[6]

Mechanistic Rationale

The ring-opening of epoxides by amines is a nucleophilic substitution reaction where the amine attacks one of the electrophilic carbon atoms of the epoxide ring. Under neutral or basic conditions, the reaction typically follows an SN2 mechanism, with the amine preferentially attacking the less sterically hindered carbon atom.

Epoxide_Opening cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product amine CH₃O(CH₂)₃N(H)CH₃ zwitterion R-CH(O⁻)CH₂-N⁺(H)(CH₃)(CH₂)₃OCH₃ amine->zwitterion Nucleophilic Attack epoxide R-CH(O)CH₂ epoxide->zwitterion amino_alcohol R-CH(OH)CH₂-N(CH₃)(CH₂)₃OCH₃ zwitterion->amino_alcohol Proton Transfer

Caption: Ring-opening of an epoxide with 3-Methoxy-N-methylpropan-1-amine.

Protocol: Synthesis of 1-((3-methoxy-N-methylpropyl)amino)propan-2-ol

This protocol details the reaction with propylene oxide.

Materials:

  • 3-Methoxy-N-methylpropan-1-amine

  • Propylene oxide

  • Methanol

  • Water

Procedure:

  • In a sealed tube, dissolve 3-Methoxy-N-methylpropan-1-amine (1.0 eq.) in a 1:1 mixture of methanol and water.

  • Add propylene oxide (1.2 eq.) to the solution.

  • Seal the tube and heat the reaction mixture to 80 °C for 12 hours.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by distillation or column chromatography if necessary.

Causality of Experimental Choices:

  • Solvent (Methanol/Water): A protic solvent mixture is used to facilitate the proton transfer step in the ring-opening mechanism and can also help to activate the epoxide.

  • Temperature (80 °C): Heating is often required to achieve a reasonable reaction rate for the ring-opening of epoxides with amines.

  • Sealed Tube: Due to the volatility of propylene oxide, the reaction is carried out in a sealed vessel to prevent its evaporation.

Application Note 3: N-Acylation with Acyl Chlorides

The reaction of 3-Methoxy-N-methylpropan-1-amine with acyl chlorides is a highly efficient method for the synthesis of amides. This is a common transformation in the synthesis of pharmaceuticals and other fine chemicals.

Mechanistic Rationale

The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine attacks the highly electrophilic carbonyl carbon of the acyl chloride to form a tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a leaving group, to form the amide. A base is typically added to neutralize the HCl byproduct.[7]

Acylation_Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products amine CH₃O(CH₂)₃N(H)CH₃ intermediate R-C(O⁻)(Cl)-N⁺(H)(CH₃)(CH₂)₃OCH₃ amine->intermediate Nucleophilic Attack acyl_chloride R-C(=O)Cl acyl_chloride->intermediate amide R-C(=O)N(CH₃)(CH₂)₃OCH₃ intermediate->amide Elimination of Cl⁻ base_H Base-H⁺Cl⁻ intermediate->base_H

Caption: Nucleophilic acyl substitution for the N-acylation of 3-Methoxy-N-methylpropan-1-amine.

Protocol: Synthesis of N-(3-methoxypropyl)-N-methylbenzamide

This protocol outlines the synthesis of an amide using benzoyl chloride.

Materials:

  • 3-Methoxy-N-methylpropan-1-amine

  • Benzoyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 3-Methoxy-N-methylpropan-1-amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add benzoyl chloride (1.1 eq.) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude amide can be purified by recrystallization or column chromatography.

Causality of Experimental Choices:

  • Base (Triethylamine): A non-nucleophilic organic base is used to scavenge the HCl produced during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic.

  • Solvent (Dichloromethane): An inert, aprotic solvent is used to dissolve the reactants without participating in the reaction.

  • Temperature (0 °C to RT): The initial cooling helps to control the exothermic reaction between the amine and the highly reactive acyl chloride.

Conclusion

3-Methoxy-N-methylpropan-1-amine is a valuable and versatile secondary amine for nucleophilic substitution reactions. Its application in N-alkylation, epoxide ring-opening, and N-acylation provides access to a wide range of functionalized molecules with potential applications in drug discovery and materials science. The protocols provided herein offer a solid foundation for researchers to utilize this reagent effectively. As with any chemical reaction, optimization of the reaction conditions may be necessary to achieve the desired outcome for specific substrates.

References

  • NPTEL. Amines. Available at: [Link]

  • Chemguide. The Reaction of Acyl Chlorides with Ammonia and Primary Amines. Available at: [Link]

  • MySkinRecipes. 3-Methoxy-N-methylpropan-1-amine. Available at: [Link]

  • Google Patents. Preparation of 3-methoxy propanamine.
  • YouTube. Synthesis of tertiary amines. Available at: [Link]

  • Nature. A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of secondary and tertiary amines. Available at: [Link]

  • Chemistry LibreTexts. 4.17: Nucleophilic Substitution in Synthesis- Amines. Available at: [Link]

  • Doc Brown's Chemistry. Nucleophilic substitution mechanism reaction of ammonia amines with halogenoalkanes haloalkanes reagents reaction conditions organic synthesis. Available at: [Link]

  • SciSpace. The Reactions of Monomeric Styrenes. Available at: [Link]

  • ResearchGate. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. Available at: [Link]

  • Chemguide. Acyl chlorides with ammonia or primary amines. Available at: [Link]

  • Chemguide. Multiple nucleophilic substitution - halogenoalkanes and ammonia. Available at: [Link]

  • SciSpace. Benzoylation of Amines sans Alkali: A Green Protocol in Neat Phase. Available at: [Link]

  • PMC. N-Dealkylation of Amines. Available at: [Link]

  • N Goalby chemrevise.org. 1 6.2.1 Amines. Available at: [Link]

  • MDPI. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Available at: [Link]

  • YouTube. Nucleophilic Substitution with Amines. Available at: [Link]

  • Chemistry LibreTexts. Reactions of Acyl Chlorides Involving Nitrogen Compounds. Available at: [Link]

  • PMC. Synthesis of Biologically Active Molecules through Multicomponent Reactions. Available at: [Link]

  • The Royal Society of Chemistry. Supporting Information. Available at: [Link]

  • Erowid. Synthesis of 3,4,5-Trimethoxy-beta-nitrostyrene and 3,4,5-Trimethoxyphenyl-2-nitroethane. Available at: [Link]

  • PMC. Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. Available at: [Link]

  • MDPI. Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[1][8]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. Available at: [Link]

  • PubMed. N-methyl-3-methoxy-4,5-methylenedioxy phenethylamine. Available at: [Link]

  • ResearchGate. Synthesis and styrene copolymerization of novel halogen, methyl, methoxy and nitro ring-substituted octyl phenylcyanoacrylates. Available at: [Link]

  • ChemRxiv. Synthesis and styrene copolymerization of benzyloxy, methylphenyl, acetoxy, acetyl, cyano, and amino ring-substituted 2-methoxyethyl phenylcyanoacrylates. Available at: [Link]

Sources

Application

reagents for N-alkylation of 3-Methoxy-N-methylpropan-1-amine

Application Note: Advanced N-Alkylation Strategies for 3-Methoxy-N-methylpropan-1-amine Executive Summary & Strategic Importance 3-Methoxy-N-methylpropan-1-amine (CAS: 53684-57-4) represents a privileged structural motif...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced N-Alkylation Strategies for 3-Methoxy-N-methylpropan-1-amine

Executive Summary & Strategic Importance

3-Methoxy-N-methylpropan-1-amine (CAS: 53684-57-4) represents a privileged structural motif in medicinal chemistry. Its secondary amine functionality (


) serves as a critical nucleophilic handle for diversification, while the methoxy-propyl chain acts as a flexible, amphiphilic linker that often improves the aqueous solubility and metabolic stability of drug candidates.

This guide addresses the primary challenge in alkylating this substrate: chemoselectivity . As a sterically unhindered secondary amine, it is highly prone to over-alkylation, leading to the formation of irreversible quaternary ammonium salts (Menshutkin reaction).

This Application Note details three validated protocols to suppress quaternization and maximize yield:

  • Reductive Amination (Method A): The industry "Gold Standard" for high-fidelity mono-alkylation.

  • Controlled Direct Alkylation (Method B): Optimized

    
     conditions for thermally sensitive or non-carbonyl electrophiles.
    
  • Catalytic "Borrowing Hydrogen" (Method C): A green chemistry approach using alcohols as alkylating agents.

Reaction Pathway Analysis

The following decision tree illustrates the mechanistic selection process based on the available electrophile.

G Substrate 3-Methoxy-N- methylpropan-1-amine Electrophile Select Electrophile Substrate->Electrophile Aldehyde Aldehyde/Ketone (R-CHO / R-COR') Electrophile->Aldehyde Halide Alkyl Halide/Sulfonate (R-X / R-OTs) Electrophile->Halide Alcohol Primary Alcohol (R-CH2-OH) Electrophile->Alcohol MethodA Method A: Reductive Amination (NaBH(OAc)3) Aldehyde->MethodA High Selectivity MethodB Method B: Direct Alkylation (Cs2CO3 / DIPEA) Halide->MethodB Risk of Quats MethodC Method C: Borrowing Hydrogen (Ru/Ir Catalyst) Alcohol->MethodC Green / Water byproduct Product Tertiary Amine Product MethodA->Product MethodB->Product MethodC->Product

Figure 1: Strategic decision matrix for N-alkylation reagents based on electrophile availability.

Reagent Selection Guide

FeatureReductive Amination (Method A)Direct Alkylation (Method B)Borrowing Hydrogen (Method C)
Primary Reagent Sodium Triacetoxyborohydride (STAB)Alkyl Halides (Cl, Br, I) or SulfonatesPrimary Alcohols + Ru/Ir Catalyst
Selectivity High (Kinetic control)Low to Moderate (Requires optimization)High (Thermodynamic control)
Risk of Quaternization NegligibleHigh (Major impurity risk)Low
Functional Group Tolerance Excellent (Tolerates esters, nitriles)Moderate (Base-sensitive groups risk hydrolysis)Good (Requires inert atmosphere)
Green Metric Moderate (Boron waste)Poor (Halide waste)Excellent (Water is sole byproduct)

Detailed Protocols

Protocol A: Reductive Amination (The "Gold Standard")

Best for: Attaching complex carbon chains where the corresponding aldehyde/ketone is available.

Mechanism: The secondary amine condenses with the carbonyl to form an iminium ion, which is reduced faster than the starting carbonyl by STAB. Reagent: Sodium Triacetoxyborohydride (


) is preferred over 

due to lower toxicity and better selectivity.

Materials:

  • Substrate: 3-Methoxy-N-methylpropan-1-amine (1.0 equiv)

  • Electrophile: Aldehyde or Ketone (1.1 – 1.2 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

  • Additive: Acetic Acid (AcOH) (1.0 equiv, optional for ketones)

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask under

    
    , dissolve the aldehyde/ketone (1.1 equiv) in DCE (0.2 M concentration).
    
  • Amine Addition: Add 3-Methoxy-N-methylpropan-1-amine (1.0 equiv).

    • Note: If reacting with a ketone, add 1.0 equiv of AcOH to catalyze iminium formation. Stir for 30-60 minutes at Room Temperature (RT).

  • Reduction: Cool the mixture to 0°C. Add STAB (1.5 equiv) portion-wise over 10 minutes.

    • Why: Portion-wise addition prevents localized exotherms and maintains selectivity.

  • Reaction: Allow to warm to RT and stir for 4–16 hours. Monitor by LCMS for the disappearance of the secondary amine (

    
    ) and appearance of the tertiary amine (
    
    
    
    ).
  • Quench: Quench by adding saturated aqueous

    
    . Stir vigorously for 15 minutes until gas evolution ceases.
    
  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
Protocol B: Controlled Direct Alkylation ( )

Best for: Alkyl halides where the aldehyde is unstable or unavailable.

Mechanism: Nucleophilic attack of the amine on the alkyl halide. Critical Control: To prevent the tertiary amine product from reacting again (quaternization), we use inorganic bases that act as "proton sponges" without enhancing nucleophilicity too aggressively.

Materials:

  • Substrate: 3-Methoxy-N-methylpropan-1-amine (1.0 equiv)

  • Electrophile: Alkyl Bromide/Iodide (0.9 – 1.0 equiv)

  • Base: Cesium Carbonate (

    
    ) (2.0 equiv) or DIPEA (1.5 equiv)
    
  • Solvent: Acetonitrile (ACN) or DMF

Step-by-Step Procedure:

  • Stoichiometry Check: Use a slight deficiency of the alkyl halide (0.95 equiv) relative to the amine. It is easier to separate unreacted starting amine than quaternary salts.

  • Solvation: Dissolve 3-Methoxy-N-methylpropan-1-amine and

    
     in ACN (0.1 M). Stir for 10 minutes.
    
  • Addition: Add the alkyl halide dropwise at 0°C.

  • Temperature: Warm to RT. Only heat to 50–60°C if conversion is stalled after 4 hours.

    • Warning: High heat promotes quaternization.

  • Workup: Filter off inorganic salts. Dilute filtrate with water and extract with Ethyl Acetate.

    • Purification Note: If quaternary salts form, they will likely remain in the aqueous layer or precipitate out.

Protocol C: Catalytic "Borrowing Hydrogen"

Best for: Green chemistry applications and large-scale synthesis.

Mechanism: A metal catalyst (Ru or Ir) dehydrogenates an alcohol to an aldehyde, which undergoes condensation with the amine, followed by in-situ hydrogenation using the "borrowed" hydrogen.

Materials:

  • Substrate: 3-Methoxy-N-methylpropan-1-amine (1.0 equiv)

  • Reagent: Primary Alcohol (1.2 equiv)

  • Catalyst:

    
     (1 mol%) + DPEphos (2 mol%)
    
  • Base:

    
     (0.5 equiv)
    
  • Solvent: Toluene or t-Amyl Alcohol

Step-by-Step Procedure:

  • Mix: Combine amine, alcohol, catalyst, ligand, and base in a pressure tube.

  • Deoxygenate: Sparge with Argon for 5 minutes (Oxygen poisons the catalyst).

  • Heat: Seal and heat to 100–110°C for 12–24 hours.

  • Workup: Cool, filter through a pad of Celite, and concentrate. This method often yields high purity without chromatography.

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Formation of Quaternary Salt (

)
Excess alkyl halide or high temperature (Method B).Switch to Method A. If using Method B, reduce equivalents of R-X to 0.9 and lower temperature.
Incomplete Conversion Steric hindrance or wet solvent (Method A).Add 1-2 equiv of AcOH.[1] Ensure solvent is anhydrous (STAB decomposes in water).
Product is Water Soluble Amphiphilic nature of the methoxy-amine chain.Do not use simple water washes. Use "salting out" (saturate aqueous layer with NaCl) and extract with

/IPA (3:1).

References

  • Abdel-Magid, A. F., et al. (1996).[1][2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

  • Salvatore, R. N., et al. (2001). "Synthesis of secondary amines." Tetrahedron. (Grounding for Cesium base effects in alkylation).

  • Hamid, M. H., et al. (2007). "Ruthenium-catalyzed N-alkylation of amines with alcohols." Chemical Communications.[3] (Borrowing Hydrogen protocol).[4]

  • PubChem. "3-Methoxy-N-methylpropan-1-amine Compound Summary."

Sources

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

Comprehensive Guide to the Chromatographic Separation of Methoxy-Amine Isomers

Introduction: The Isomeric Challenge Methoxy-amines (often referred to as O-methyl oximes or methoximes) represent a unique separation challenge in pharmaceutical analysis and metabolomics. Structurally, they possess a C...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Isomeric Challenge

Methoxy-amines (often referred to as O-methyl oximes or methoximes) represent a unique separation challenge in pharmaceutical analysis and metabolomics. Structurally, they possess a C=N double bond, which introduces rigidity and leads to the formation of geometric isomers: (E)-isomers (trans) and (Z)-isomers (cis) .

For drug developers, this is critical because the biological activity is often stereospecific. For example, in the antidepressant Fluvoxamine , the (E)-isomer is the active pharmaceutical ingredient (API), while the (Z)-isomer is a strictly regulated impurity. Conversely, in GC-MS metabolomics, methoximation is a derivatization step that inadvertently creates "artifactual" isomer pairs (syn/anti) from single metabolites, complicating data integration.

This guide moves beyond generic protocols to provide a mechanistic understanding of how to separate these isomers using HPLC, GC, and SFC.

Mechanistic Basis of Separation

To separate methoxy-amine isomers, one must exploit their subtle physicochemical differences. Unlike enantiomers, E/Z isomers have different physical properties (boiling point, dipole moment, pKa), but these differences are often minute.

The Decision Matrix: Selecting the Right Mode

Before starting wet-lab work, apply this logic flow to select your separation mode.

MethodSelection Start Start: Analyte Characterization Volatility Is the analyte volatile or derivatizable? Start->Volatility Chirality Does it have a chiral center? Volatility->Chirality No GC GC-MS (Metabolomics/Volatiles) Volatility->GC Yes HPLC_Achiral HPLC - Reverse Phase (Geometric E/Z Separation) Chirality->HPLC_Achiral No SFC SFC or Chiral HPLC (Enantioseparation) Chirality->SFC Yes

Figure 1: Decision matrix for selecting the chromatographic technique based on analyte properties.

High-Performance Liquid Chromatography (HPLC) Strategies

Primary Application: Pharmaceutical purity profiling (e.g., Fluvoxamine, Gemifloxacin).

Stationary Phase Selection: Why C18 Isn't Always Best

While C18 is the workhorse of HPLC, it relies heavily on hydrophobicity. Methoxy-amine isomers often have nearly identical hydrophobicity. Separation frequently requires shape selectivity or pi-pi interactions .

Column ChemistryMechanismSuitability for Methoxy-amines
C18 (Octadecyl) Hydrophobic interactionModerate. Often results in co-elution or poor resolution (Rs < 1.5).
C8 (Octyl) Hydrophobic + StericHigh. The shorter chain allows the rigid methoxy-amine group to interact differently based on geometry. Preferred for Fluvoxamine.
Cyano (CN) Dipole-Dipole + Pi interactionsHigh. Excellent for separating E/Z isomers due to the strong dipole of the C=N bond interacting with the CN ligand.
Phenyl-Hexyl Pi-Pi StackingHigh. Effective if the methoxy-amine is attached to an aromatic ring (common in drugs).
Protocol A: Separation of Fluvoxamine E/Z Isomers (USP Aligned)

This protocol separates the active (E)-isomer from the inactive (Z)-isomer impurity.

  • Target: Fluvoxamine Maleate[1][2]

  • Column: Luna C8(2) or equivalent (150 x 4.6 mm, 5 µm)

  • Mobile Phase:

    • Buffer: 10.5 mM Phosphate buffer + 0.12% Triethylamine (TEA), adjusted to pH 3.5 with Phosphoric Acid.

    • Organic: Acetonitrile (ACN).

    • Ratio: 62:38 (Buffer:ACN).

  • Flow Rate: 1.2 mL/min[3]

  • Detection: UV @ 245 nm[3]

  • Temperature: 30°C

Experimental Logic:

  • pH 3.5: Fluvoxamine is basic. At pH 3.5, it is fully protonated. The TEA acts as a silanol blocker to reduce peak tailing, which is critical when separating closely eluting isomers.

  • C8 vs C18: The USP monograph specifically recommends C8. Experimental data suggests C8 provides a resolution (Rs) of >3.0, whereas standard C18 columns often struggle to reach Rs > 2.0 due to "phase collapse" or lack of steric discrimination.

Gas Chromatography (GC) Strategies

Primary Application: Metabolomics (sugar/ketone profiling) and volatile intermediates.[4]

The "Double Peak" Phenomenon

In GC-MS metabolomics, carbonyl compounds (ketones/aldehydes) are derivatized with Methoxyamine HCl (MOX) to prevent ring closure and increase stability. This reaction creates two isomers (syn and anti) for every ketone in the sample.

  • Reaction: Ketone + Methoxyamine → Methoxime (Syn) + Methoxime (Anti) + H2O

  • Result: You will see two peaks for glucose, two for pyruvate, etc.

Protocol B: GC-MS Derivatization and Separation
  • Derivatization:

    • Add 10 µL Methoxyamine HCl in Pyridine (40 mg/mL). Incubate 90 min @ 30°C.

    • Add 90 µL MSTFA (Silylation agent). Incubate 30 min @ 37°C.

  • Column: 5% Diphenyl / 95% Dimethyl polysiloxane (e.g., DB-5ms, Rxi-5Sil MS).

  • Temperature Program: 60°C (1 min) → 10°C/min → 325°C.

Data Handling: Do not try to eliminate the second peak. It is chemically unavoidable.

  • Correct Approach: Integrate both the syn and anti peaks and sum their areas for quantitation.

  • Identification: Both isomers usually have identical Mass Spectra (EI source). Use retention indices (RI) to confirm identity.

Supercritical Fluid Chromatography (SFC)

Primary Application: Chiral separation of methoxy-amines with stereocenters.

SFC is superior to HPLC for chiral separations due to high diffusivity and low viscosity of supercritical CO2.

  • Column: Amylose-based (e.g., Chiralpak IG) or Cellulose-based (e.g., Chiralcel OD).

  • Mobile Phase: CO2 + Methanol (with 0.1% Isopropylamine additive).

  • Mechanism: The methoxy-amine group can form hydrogen bonds with the carbamate groups on the polysaccharide backbone. The rigid CO2 environment enhances these steric interactions.

Summary of Experimental Performance

The following table summarizes expected performance metrics across techniques.

ParameterHPLC (C8/CN)GC-MS (5% Phenyl)SFC (Amylose)
Selectivity High for Geometric (E/Z)High for VolatilesHigh for Chiral
Resolution (Rs) Typically 2.0 - 5.0> 1.5 (Syn/Anti split)> 3.0 (Enantiomers)
Analysis Time 10 - 25 mins20 - 40 mins3 - 8 mins
Key Limitation Requires pH optimizationThermal degradation riskSolubility of polar salts

Troubleshooting & System Suitability

To ensure data integrity (Trustworthiness), every run must meet these criteria:

  • Resolution Check: For HPLC, Rs between E and Z isomers must be ≥ 2.0.

  • Tailing Factor: Must be ≤ 2.0. High tailing indicates secondary silanol interactions (add more TEA or lower pH).

  • On-Column Stability: Methoxy-amines are light-sensitive.

    • Warning: If the Z-isomer peak area increases over time in the autosampler, your sample is photo-isomerizing. Use amber glassware.

Workflow Sample Sample Preparation (Amber Glassware) Deriv Derivatization (GC only) MOX + MSTFA Sample->Deriv If GC Inject Injection Sample->Inject If HPLC/SFC Deriv->Inject Sep Separation (HPLC/GC/SFC) Inject->Sep Check System Suitability Check (Rs > 2.0, Tailing < 2.0) Sep->Check Pass Data Analysis Check->Pass Pass Fail Troubleshoot: Check pH / Column Age / Light Exposure Check->Fail Fail Fail->Sample

Figure 2: Workflow for the analysis and validation of methoxy-amine separation.

References

  • USP Monograph: Fluvoxamine Maleate. United States Pharmacopeia. (Standards for C8 column usage and system suitability limits). Link

  • Phenomenex Application Note. "Separation of Fluvoxamine Maleate and its Organic Impurities per USP Monograph." Phenomenex.com.[2] (Detailed chromatographic conditions and chromatograms). Link

  • Fiehn, O. "Metabolite profiling by gas chromatography-mass spectrometry." Methods in Molecular Biology, 2016. (Source for Syn/Anti peak formation in GC-MS). Link

  • Togawa, T. et al. "High-performance liquid chromatographic determination of fluvoxamine in human plasma." Journal of Chromatography B, 1999. (Comparison of CN vs C18 columns). Link

  • Mangelings, D. et al. "Chiral SFC: A robust and efficient technique for the separation of enantiomers." Journal of Chromatography A, 2014. (SFC methodologies).[2][5][6][7][8] Link

Sources

Comparative

A Comparative Guide to Purity Determination of 3-Methoxy-N-methylpropan-1-amine: qNMR vs. GC-FID

For researchers, scientists, and drug development professionals, establishing the purity of starting materials and intermediates is a cornerstone of robust and reproducible research. In the synthesis of novel chemical en...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, establishing the purity of starting materials and intermediates is a cornerstone of robust and reproducible research. In the synthesis of novel chemical entities, the purity of reagents like 3-Methoxy-N-methylpropan-1-amine (MMNPA) is paramount to ensure the desired reaction outcomes and to avoid the introduction of confounding variables. This guide provides an in-depth, objective comparison of two powerful analytical techniques for determining the purity of MMNPA: Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and Gas Chromatography with Flame Ionization Detection (GC-FID).

This document moves beyond a simple listing of procedures. It delves into the causality behind experimental choices, offers self-validating protocols, and is grounded in authoritative references to ensure scientific integrity.

The Critical Role of Purity in Research and Development

3-Methoxy-N-methylpropan-1-amine is a valuable building block in organic synthesis, notably in the preparation of pharmaceutical intermediates.[1] Impurities, which can arise from the synthetic route or degradation, can have significant consequences, including altered reaction kinetics, the formation of unwanted byproducts, and in the context of drug development, potential toxicity. Therefore, the accurate determination of MMNPA purity is not merely a quality control step but a critical component of scientific rigor.

Comparing the Titans: qNMR and GC-FID

Quantitative NMR and GC-FID are two of the most reliable methods for purity assessment. However, they operate on fundamentally different principles, offering distinct advantages and limitations.

Quantitative NMR (qNMR) provides a direct, primary method of measurement. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[2] This allows for the determination of the absolute purity of a substance by comparing the integral of a specific resonance from the analyte to that of a certified internal standard of known purity and concentration.[3]

Gas Chromatography with Flame Ionization Detection (GC-FID) is a powerful separation technique. The sample is vaporized and passed through a column that separates components based on their volatility and interaction with the stationary phase. The FID then detects and quantifies the eluted organic compounds.[4]

The choice between these techniques depends on the specific requirements of the analysis, such as the need for absolute quantification, the desired level of sensitivity for trace impurities, and the availability of reference standards.

Quantitative Data Summary

The following table summarizes the expected performance characteristics of qNMR and GC-FID for the purity analysis of 3-Methoxy-N-methylpropan-1-amine, based on typical performance for analogous small organic molecules.

Analytical TechniqueExpected Mean Purity (%)Expected Standard DeviationKey AdvantagesLimitations
¹H-qNMR 99.70.15Absolute quantification without a specific MMNPA certified reference material; provides structural information for impurity identification.[5]Lower sensitivity for certain trace-level impurities compared to GC-FID.
GC-FID 99.60.2High precision, robustness, and excellent sensitivity to volatile organic impurities.[4]Does not provide structural information for the identification of unknown impurities; requires a well-characterized MMNPA reference standard for accurate quantification.

Experimental Protocols

I. Purity Determination by Quantitative ¹H-NMR Spectroscopy

This protocol outlines a general procedure for determining the purity of 3-Methoxy-N-methylpropan-1-amine using ¹H-qNMR with an internal standard. The selection of an appropriate internal standard is critical for accuracy. The standard should be of high purity, chemically stable, non-reactive with the analyte, and have at least one resonance that is well-resolved from the analyte's signals. For MMNPA, maleic acid or 1,4-dinitrobenzene are suitable choices.

  • Sample Preparation:

    • Accurately weigh approximately 15-25 mg of the 3-Methoxy-N-methylpropan-1-amine sample into a clean, dry vial.

    • Accurately weigh approximately 10-15 mg of a certified internal standard (e.g., maleic acid, purity ≥ 99.5%) into the same vial.

    • Dissolve the mixture in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in the vial.

    • Ensure complete dissolution by gentle vortexing.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire the ¹H-NMR spectrum on a calibrated spectrometer (e.g., 400 MHz or higher).

    • Key Acquisition Parameters:

      • Pulse Program: A standard 90° pulse sequence.

      • Spectral Width: Approximately 12-16 ppm.

      • Acquisition Time: 3-5 seconds to ensure adequate digitization of the signals.

      • Relaxation Delay (d1): 5 times the longest T₁ relaxation time of the protons of interest (typically 15-30 seconds for quantitative accuracy).

      • Number of Scans: 8-16 scans to achieve a good signal-to-noise ratio.

      • Temperature: Maintain a constant temperature, for example, 298 K.

  • Data Processing and Analysis:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Carefully phase the spectrum to obtain pure absorption lineshapes.

    • Perform baseline correction.

    • Integrate the well-resolved signals of both the MMNPA and the internal standard. For MMNPA, the singlet from the methoxy protons (~3.3 ppm) is a good candidate for integration. For maleic acid, the singlet from the two olefinic protons is used.

    • Calculate the purity of MMNPA using the following equation[3]:

      Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / m_analyte) * (m_std / M_std) * P_std

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • M = Molar mass

      • m = mass

      • P = Purity of the standard

      • "analyte" refers to MMNPA and "std" refers to the internal standard.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Weigh MMNPA weigh_std Weigh Internal Standard weigh_analyte->weigh_std dissolve Dissolve in Deuterated Solvent weigh_std->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire ¹H-NMR Spectrum transfer->acquire process Process FID (FT, Phasing, Baseline) acquire->process integrate Integrate Signals process->integrate calculate Calculate Purity integrate->calculate

Caption: Workflow for MMNPA purity determination by qNMR.

II. Purity Determination by Gas Chromatography with Flame Ionization Detection (GC-FID)

This protocol provides a general method for the purity assessment of 3-Methoxy-N-methylpropan-1-amine using GC-FID. Due to the basic nature of amines, which can lead to peak tailing on standard silica-based columns, a base-deactivated column is recommended for optimal performance.[6]

  • Sample and Standard Preparation:

    • Stock Solution: Accurately weigh approximately 100 mg of MMNPA into a 10 mL volumetric flask and dilute to volume with a suitable solvent (e.g., methanol or isopropanol).

    • Working Standard: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 100, 250, 500, 750, and 1000 µg/mL).

    • Sample Solution: Prepare the MMNPA sample to be tested at a concentration that falls within the calibration range (e.g., 500 µg/mL).

  • GC-FID Instrumentation and Conditions:

    • Gas Chromatograph: An Agilent 7890 GC system or equivalent, equipped with an FID.

    • Column: A base-deactivated column suitable for amine analysis, such as a DB-5ms or a column specifically designed for amines (e.g., Agilent J&W CP-Volamine).

    • Injector: Split/splitless injector at 250°C with a split ratio of 50:1.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: 10°C/minute to 250°C.

      • Hold: 5 minutes at 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Detector: FID at 280°C.

    • Injection Volume: 1 µL.

  • Data Analysis:

    • Inject the series of working standards to establish a calibration curve by plotting the peak area of MMNPA against the concentration.

    • Inject the sample solution and determine the concentration of MMNPA from the calibration curve.

    • Calculate the purity of the sample based on the area percent of all detected peaks, assuming a response factor of 1 for all impurities if their identities are unknown. For higher accuracy, relative response factors for known impurities should be determined.

GCFID_Workflow cluster_prep Sample & Standard Preparation cluster_acq GC-FID Analysis cluster_proc Data Analysis prep_std Prepare Calibration Standards inject_std Inject Standards prep_std->inject_std prep_sample Prepare Sample Solution inject_sample Inject Sample prep_sample->inject_sample inject_std->inject_sample cal_curve Generate Calibration Curve inject_std->cal_curve quantify Quantify MMNPA inject_sample->quantify cal_curve->quantify purity_calc Calculate Purity (Area %) quantify->purity_calc

Caption: Workflow for MMNPA purity determination by GC-FID.

Discussion of Potential Impurities

The purity of 3-Methoxy-N-methylpropan-1-amine can be influenced by the synthetic route employed. A common synthesis involves the reaction of 3-methoxypropylamine with a methylating agent. Potential impurities could include:

  • Starting materials: Unreacted 3-methoxypropylamine.

  • Over-alkylation products: 3-Methoxy-N,N-dimethylpropan-1-amine.

  • Byproducts from the synthesis of precursors: For instance, if 3-methoxypropanol is a precursor, related impurities from its synthesis could be present.[7]

qNMR has the advantage of potentially identifying and quantifying these impurities simultaneously if their signals are resolved in the spectrum. GC-FID, with its high separation efficiency, can detect these volatile impurities, often at lower levels than qNMR.

Conclusion and Recommendations

Both qNMR and GC-FID are powerful and reliable techniques for the purity determination of 3-Methoxy-N-methylpropan-1-amine. The choice of method should be guided by the specific needs of the laboratory and the intended application of the material.

  • For absolute, SI-traceable purity assessment and for the certification of in-house reference materials, qNMR is the method of choice. Its ability to provide a direct measurement without the need for a specific certified reference material of the analyte is a significant advantage.[5][8] Furthermore, the structural information obtained from the NMR spectrum can be invaluable for identifying unknown impurities.

  • For routine quality control, high-throughput screening, and the detection of trace volatile impurities, GC-FID is a highly suitable and cost-effective technique. Its robustness and high sensitivity make it ideal for process monitoring and release testing in a manufacturing environment.

For a comprehensive characterization of 3-Methoxy-N-methylpropan-1-amine, a dual approach utilizing both qNMR and GC-FID can be employed. qNMR can provide a highly accurate, absolute purity value, while GC-FID can be used to screen for and quantify volatile impurities that may be present at levels below the detection limit of NMR. This orthogonal approach ensures a thorough understanding of the material's purity profile, leading to higher quality and more reliable scientific outcomes.

References

  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance - Patsnap Eureka. (2025, September 22). Retrieved from [Link]

  • Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - qNMR Exchange. (2024, January 20). Retrieved from [Link]

  • Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines.
  • Simple Protocol for NMR Analysis of the Enantiomeric Purity of Primary Amines | Request PDF - ResearchGate. (2025, August 10). Retrieved from [Link]

  • 3-Methoxy-N-methylpropan-1-amine - MySkinRecipes. (n.d.). Retrieved from [Link]

  • A Guide to Quantitative NMR (qNMR) - Emery Pharma. (2024, February 9). Retrieved from [Link]

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